molecular formula C6H8O2 B1581325 3-Methoxycyclopent-2-enone CAS No. 4683-50-5

3-Methoxycyclopent-2-enone

Cat. No. B1581325
CAS RN: 4683-50-5
M. Wt: 112.13 g/mol
InChI Key: DTWCFCILAJVNPE-UHFFFAOYSA-N
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Description

3-Methoxycyclopent-2-enone is a 3-methoxycycloalk-2-enone . It has a molecular formula of CHO, an average mass of 112.127 Da, and a monoisotopic mass of 112.052429 Da . It is also known by other names such as 2-Cyclopenten-1-one, 3-methoxy- .


Synthesis Analysis

3-Methoxycyclopent-2-enone may be used in the synthesis of 3-cyclopentyl-2-cyclopenten-1-one . It can also serve as a starting material in the synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives .


Molecular Structure Analysis

The molecular structure of 3-Methoxycyclopent-2-enone consists of a five-membered cyclopentene ring with a methoxy group attached to the third carbon and a ketone group on the second carbon .


Chemical Reactions Analysis

3-Methoxycyclopent-2-enone can be used in the synthesis of kjellmanianone, an antibiotic . It can also be used as a reagent in the synthesis of 3-aryl enones .


Physical And Chemical Properties Analysis

3-Methoxycyclopent-2-enone is a solid substance with a melting point of 49-53 °C (lit.) . It has a linear formula of CH3OC5H5(=O) and a molecular weight of 112.13 .

Scientific Research Applications

Synthesis of 3-cyclopentyl-2-cyclopenten-1-one

  • Application Summary: 3-Methoxycyclopent-2-enone is used as a starting material in the synthesis of 3-cyclopentyl-2-cyclopenten-1-one .

Synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives

  • Application Summary: 3-Methoxycyclopent-2-enone is used as a starting material in the synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives .

Synthesis of Kjellmanianone, an antibiotic

  • Application Summary: 3-Methoxycyclopent-2-enone is used in the synthesis of kjellmanianone, an antibiotic .

Synthesis of 3-aryl enones

  • Application Summary: 3-Methoxycyclopent-2-enone is used as one of the reagents in the synthesis of 3-aryl enones .

Safety And Hazards

3-Methoxycyclopent-2-enone is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCFCILAJVNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349192
Record name 3-Methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclopent-2-enone

CAS RN

4683-50-5
Record name 3-Methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Gill, AJ Herlt, RW Rickards - Tetrahedron, 1982 - Elsevier
… 4 - (t-Butyldimethylsilyloxy) - 3 - methoxycyclopent - 2 enone (5) reacted with a variety of saturated and unsaturated organolithium and Grignard reagents” to give after work-up under …
Number of citations: 7 www.sciencedirect.com
G Pairaudeau - 1991 - eprints.soton.ac.uk
… 2-Ethynyl-3-methoxycyclopent-2-enone was prepared via a palladium and copper catalysed coupling of 3-ethoxy-2-iodocyclopent-2-enone with (trimethylsilyl)acetylene. …
Number of citations: 2 eprints.soton.ac.uk
JP Clayton - 1966 - search.proquest.com
… This extreme lability of the 3*methoxycyclopent-2-enone system towards hydrolysis to give the parent 1, 3-dione was observed in all compounds containing this system. Indeed 3-…
Number of citations: 3 search.proquest.com
D Loļa, S Beļakovs, M Gavars, I Turovskis, A Ķemme - Tetrahedron, 1998 - Elsevier
… did not produce any traces of 4-methyliden-3-methoxycyclopent-2-enone 6e. It was not clear whether … of 4-carboxymethyliden-3methoxycyclopent-2-enone 6f as outlined in Scheme 5: …
Number of citations: 9 www.sciencedirect.com
T Tiner-Harding, JW Ullrich, FT Chiu… - The Journal of …, 1982 - ACS Publications
… The observation of 3-methoxycyclopent-2-enone or -cyclohex-2enone in the crude photolysates obtained after aqueous base workup inidicates the existence of depreciation pathways …
Number of citations: 19 pubs.acs.org
DB Ramachary, S Jain - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
… 13b The highly functionalized 2-alkyl-3-methoxycyclopent-2-enone unit is a basic building block for a large number of valuable naturally occurring products. 13b Highly functionalized 2-…
Number of citations: 264 pubs.rsc.org
G Pairaudeau - 1995 - elibrary.ru
… 2-Ethynyl-3-methoxycyclopent-2-enone was prepared via a palladium and copper catalysed coupling of 3-ethoxy-2-iodocyclopent-2-enone with (trimethylsilyl)acetylene. …
Number of citations: 0 elibrary.ru
A Guy, S Flanagan, T Durand, C Oger… - Frontiers in …, 2015 - frontiersin.org
… To a crude solution of 2-ethyl-3-methoxycyclopent-2-enone 3 (theory ~ 7.9 mmol, 1.0 eq) in anhydrous THF (40 mL) at −78C, a vinyl magnesium bromide solution (1M in THF, 11.9 mL, …
Number of citations: 22 www.frontiersin.org
K Takeishi, K Sugishima, K Sasaki… - Chemistry–A European …, 2004 - Wiley Online Library
… 2-Heptyl-3-methoxycyclopent-2-enone was also obtained in 10 % isolated yield. H NMR (CDCl 3 , 300 MHz): δ = 6.79 (dt, J=8.1, 1.5 Hz, 1 H), 4.56–4.48 (m, 1 H), 3.31 (s, 3 H), 2.53 (ddd…
C Ding, Y Ding, H Chen, J Zhou - Studies in natural products chemistry, 2017 - Elsevier
… The tetracyclic core 145 of oxazinidinyl platensimycin (143) was achieved from 3-methoxycyclopent-2-enone over eight steps as shown in Scheme 5.26. On the other hand, as …
Number of citations: 14 www.sciencedirect.com

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